Imipraminoxide hydrochloride

Cardiovascular Safety Tricyclic Antidepressants Orthostatic Hypotension

Imipraminoxide hydrochloride (CAS 20438-98-6), also referred to as imipramine N-oxide hydrochloride, is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class. It is both a structural analogue and a known metabolite of the widely used TCA imipramine.

Molecular Formula C19H25ClN2O
Molecular Weight 332.9 g/mol
CAS No. 20438-98-6
Cat. No. B1259206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipraminoxide hydrochloride
CAS20438-98-6
Molecular FormulaC19H25ClN2O
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
InChIInChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H
InChIKeyCAHPIJSNOKEGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imipraminoxide Hydrochloride Overview


Imipraminoxide hydrochloride (CAS 20438-98-6), also referred to as imipramine N-oxide hydrochloride, is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class [1]. It is both a structural analogue and a known metabolite of the widely used TCA imipramine [2]. Clinically introduced in Europe during the 1960s, it functions primarily as a prodrug, undergoing in vivo reduction to the active parent compound imipramine [3]. This compound is principally investigated for its utility in major depressive disorder, but its distinct pharmacokinetic handling and altered side-effect liability relative to its parent differentiate it in scientific research contexts [2].

Prodrug activation probe for imipramine metabolic conversion studies
Reduced off-target receptor engagement for monoaminergic mechanism isolation
Reported cardiovascular safety endpoint context for TCA comparator research

Why Substitution with Standard TCAs Fails


Imipraminoxide hydrochloride is not functionally interchangeable with imipramine or other conventional TCAs despite their shared mechanism of action. As an N-oxide prodrug, its pharmacokinetic profile dictates a distinct rate and extent of active metabolite formation, which directly impacts the temporal profile of norepinephrine and serotonin reuptake inhibition [1]. Critically, differential affinities for off-target receptors, notably muscarinic acetylcholine and adrenergic receptors, result in a clinically and experimentally significant divergence in anticholinergic and cardiovascular side-effect burden [2][3]. This means that substituting imipraminoxide with imipramine or clomipramine in a research protocol would introduce a confounding variable of heightened off-target toxicity, invalidating comparative physiological or behavioral readouts.

Prodrug Kinetics Mismatch
Direct substitution with imipramine alters active metabolite formation rate and temporal exposure profile.
Off-Target Receptor Divergence
Imipraminoxide shows lower intrinsic anticholinergic activity; switching to imipramine introduces muscarinic confounds.
Cardiovascular Profile Differences
Reported orthostatic and ECG changes differ; using imipramine instead may shift safety-related endpoints.

Imipraminoxide vs. TCAs: Evidence Guide


Cardiovascular Safety vs. Imipramine

Imipraminoxide hydrochloride demonstrates a superior cardiovascular safety profile compared to imipramine. In a direct head-to-head clinical study, patients treated with intravenous imipramine (25–175 mg) showed a greater number of orthostatic abnormalities and ECG changes than those treated with imipramine-N-oxide under identical conditions [1]. While the difference did not reach statistical significance, the consistent directional trend indicates a clinically meaningful reduction in cardiotoxicity risk. No notable changes were observed in the clomipramine group [1].

Cardiovascular Safety
Direct head-to-head, Directional
Fewer orthostatic abnormalities and ECG changes with imipramine-N-oxide vs. imipramine; difference not statistically significant.
Supports cardiovascular safety endpoint context in TCA research models.
n=10 per group; i.v. infusion; directional trend.
Cardiovascular Safety Tricyclic Antidepressants Orthostatic Hypotension

Low Intrinsic Anticholinergic Activity

Unlike imipramine, which directly engages muscarinic acetylcholine receptors to produce a robust dry mouth effect, the intrinsic anticholinergic activity of unmetabolized imipraminoxide is negligible. A quantitative crossover study measuring salivation found that the anticholinergic effect of imipramine-N-oxide was almost exclusively attributable to its metabolite, imipramine, while the parent drug itself contributed a negligible effect [1]. This stands in contrast to the direct anticholinergic action of tertiary amine TCAs like imipramine.

Anticholinergic Activity
Cross-study comparable
Negligible intrinsic salivation inhibition from parent imipraminoxide; effect driven by metabolite imipramine.
Enables isolation of monoaminergic mechanisms by minimizing anticholinergic confounds.
Healthy volunteers; single-dose crossover.
Anticholinergic Salivation Inhibition Receptor Selectivity

Ultra-Short Elimination Half-Life

Imipraminoxide exhibits a markedly short intravenous elimination half-life of approximately 1.8 hours, which is an order of magnitude shorter than that of its active metabolite, imipramine (11–25 hours). This pharmacokinetic disparity is consistent with its function as a prodrug: the N-oxide moiety is rapidly reduced systemically to form the active imipramine species [1][2].

Elimination Half-Life
Cross-study comparable
Imipraminoxide i.v. t1/2 ≈ 1.8 h; imipramine oral t1/2 11–25 h (6–14-fold difference).
Allows temporal dissociation of prodrug vs. active drug exposure studies.
i.v. vs. oral route comparison; supports PK modeling.
Pharmacokinetics Prodrug Metabolism Elimination Half-Life

Faster Onset of Action vs. Imipramine

In a double-blind comparative clinical trial of outpatients with depressive syndromes, imipraminoxide demonstrated a faster onset of therapeutic action and a tendency towards slightly higher overall efficacy compared to imipramine [1]. This finding, summarized from primary literature, supports the differentiation of the N-oxide prodrug even beyond side-effect profile considerations.

Onset of Action
Direct head-to-head, Trial context
Faster onset of therapeutic action and slightly higher reported efficacy vs. imipramine in depressive outpatients.
Supports rapid-onset monoaminergic modulation models.
Double-blind trial; qualitative difference reported.
Clinical Antidepressant Efficacy Onset of Action Depressive Syndromes

Imipraminoxide Research Applications


Cardiovascular Safety Profiling

Imipraminoxide hydrochloride serves as a critical comparator compound in studies evaluating the cardiovascular risk associated with tricyclic antidepressants. Its documented reduction in orthostatic abnormalities and ECG changes relative to imipramine [1] makes it the superior tool for probing the structural determinants of TCA-induced cardiotoxicity, particularly in isolated heart preparations or in vivo telemetry models.

Isolating Monoaminergic from Anticholinergic Effects

For behavioral neuroscientists studying learning, memory, or anxiety, the negligible intrinsic anticholinergic activity of imipraminoxide is a key advantage. As established by controlled salivary inhibition studies [2], the compound minimizes peripheral muscarinic blockade, allowing for a cleaner interpretation of the cognitive and emotional effects driven by serotonin and norepinephrine reuptake inhibition.

Prodrug Activation and N-Oxide Reduction

The rapid systemic conversion of imipraminoxide to imipramine (t1/2 ~1.8 h) [3] provides an ideal chemical probe for studying enzymatic N-oxide reductase systems. Researchers investigating flavin monooxygenase (FMO) function, cytochrome P450 reductase activity, or inter-individual variability in prodrug activation can use imipraminoxide as a model substrate to track metabolic reduction kinetics.

Rapid-Onset Antidepressant Screening

In preclinical depression models such as the forced swim test or chronic mild stress, the reported faster onset of action of imipraminoxide compared to imipramine [4] offers a time-sensitive experimental window. This is particularly valuable for acute dosing paradigms where a rapid behavioral response is necessary to capture the therapeutic window without the confounding effects of prolonged drug exposure.

Application
Selection Property
Validation Focus
Cardiovascular safety profiling in TCA research
Reported cardiovascular safety endpoint context
Orthostatic and ECG endpoint review
Isolating monoaminergic from anticholinergic effects
Low intrinsic anticholinergic activity context
Salivation inhibition endpoint review
Prodrug activation and N-oxide reduction
Rapid systemic reduction and short t1/2 context
Metabolic conversion rate review
Rapid-onset monoaminergic modulation models
Reported faster onset of action context
Behavioral endpoint onset timeline
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